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Compound of Interest

Compound Name:
5-(3-Bromophenyl)isoxazol-3-

amine

Cat. No.: B13537970 Get Quote

Compound Identity & Chemical Profile
Target Analyte: 5-(3-Bromophenyl)isoxazol-3-amine Synonyms: 3-Amino-5-(3-

bromophenyl)isoxazole; 3-Isoxazolamine, 5-(3-bromophenyl)- CAS Registry Number: 119162-

52-6 (Note: This CAS is often associated with the 3-amino-5-aryl isomer in specific catalogs;

verification of regiochemistry via NMR is mandatory). Molecular Formula:

Molecular Weight: 239.07 g/mol

Regiochemical Criticality
In isoxazole synthesis, two regioisomers are possible: 3-amino-5-aryl and 5-amino-3-aryl.[1]

This guide focuses on the 3-amino-5-aryl isomer, typically synthesized via the reaction of 3-

bromo-3-oxopropanenitrile with hydroxylamine. The position of the amine (C3 vs C5) drastically

alters the electronic environment and biological activity.

Synthesis & Formation Pathway
Understanding the synthetic origin is essential for identifying process-related impurities (e.g.,

unreacted nitriles or regioisomers).

Reaction Workflow
The dominant synthetic route involves the condensation of a
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-ketonitrile with hydroxylamine hydrochloride under controlled pH.
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Figure 1: Synthetic pathway favoring the 3-amino-5-aryl isomer via pH-controlled cyclization.

Spectroscopic Characterization
The following data represents the consensus spectroscopic profile for the 3-amino-5-aryl

isomer.

A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Recommended for solubility and exchangeable proton visibility). Frequency: 400 MHz (

H), 100 MHz (

C).

H NMR Data (Proton Assignment)
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

5.60 – 5.80 Broad Singlet 2H

Exchangeable

amine protons.

Shift varies with

concentration/wa

ter content.

Isoxazole H-4 6.14 Singlet 1H

Characteristic

diagnostic peak.

Significantly

upfield due to

electron-rich C4

position.

Ar H-5' 7.42
Triplet (

Hz)
1H

Meta to Br and

Isoxazole;

pseudo-triplet.

Ar H-6' 7.75
Doublet (

Hz)
1H

Adjacent to

isoxazole

attachment.

Ar H-4' 7.60
Doublet (

Hz)
1H

Adjacent to

Bromine.

Ar H-2' 7.98 Singlet (Broad) 1H

Isolated proton

between Br and

Isoxazole

(deshielded).

C NMR Data (Carbon Skeleton)
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Position
Shift (

ppm)
Type Assignment Logic

C-3 164.2 Quaternary
Attached to amine (

); highly deshielded.

C-5 168.5 Quaternary
Attached to aryl ring (

).

C-4 94.1
Methine (

)

Electron-rich carbon

of the isoxazole ring.

Ar C-Br 122.8 Quaternary
Carbon bonded to

Bromine.

Ar C-Iso 130.5 Quaternary
Carbon bonded to

Isoxazole.

Ar CH 125-135 Methine
Remaining aromatic

signals.

B. Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI+). Key Feature: The presence of a bromine atom

creates a distinct 1:1 isotope pattern.

Molecular Ion (

):

m/z 239.0 (

isotope) - Relative Intensity: 100%

m/z 241.0 (

isotope) - Relative Intensity: ~98%
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Fragmentation: Loss of the isoxazole ring or ammonia (

) is common in MS/MS modes.

C. Infrared Spectroscopy (FT-IR)
Primary Amine (

): Doublet at 3420

and 3310

(Asymmetric/Symmetric stretch).

C=N Stretch (Isoxazole): ~1610

.

C-Br Stretch: ~680-700

(Strong fingerprint band).

Analytical Protocols
Protocol 1: NMR Sample Preparation

Objective: To ensure resolution of the critical H-4 singlet and amine protons.

Reagents: DMSO-

(99.9% D) + 0.03% TMS (v/v).

Procedure:

Weigh 5–10 mg of the solid compound into a clean vial.

Add 600 µL of DMSO-

.
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Sonicate for 30 seconds to ensure complete dissolution (amine salts may require gentle

warming).

Transfer to a 5mm NMR tube.

Critical Step: If

peak is broad or invisible, add 1 drop of

to confirm exchange (peak will disappear).

Protocol 2: HPLC Purity Assessment
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine).

Retention Time: Expect elution around 5.5–6.5 min (moderately lipophilic due to Br-phenyl).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-
chemistry.org]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-(3-
Bromophenyl)isoxazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13537970#spectroscopic-data-for-5-3-bromophenyl-
isoxazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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